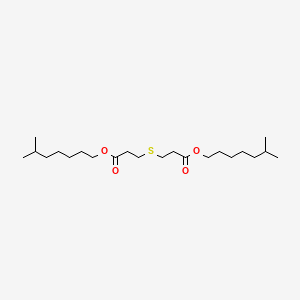
Diisooctyl 3,3'-thiobispropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisooctyl 3,3’-thiobispropionate: is an organic sulfur compound known for its excellent thermal stability and low volatility. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as petroleum ether, benzene, and alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Diisooctyl 3,3’-thiobispropionate is synthesized through the esterification of 3,3’-thiobispropionic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: : In industrial settings, the production of diisooctyl 3,3’-thiobispropionate involves continuous esterification processes. The reaction mixture is heated and stirred in large reactors, and the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: : Diisooctyl 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Wissenschaftliche Forschungsanwendungen
Diisooctyl 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound is studied for its potential antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential use in drug formulations to enhance the stability and shelf-life of pharmaceuticals.
Industry: It is used as an additive in lubricants and plasticizers to improve their performance and longevity.
Wirkmechanismus
The mechanism by which diisooctyl 3,3’-thiobispropionate exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. The sulfur atom in the compound can react with free radicals, neutralizing them and preventing further chain reactions that lead to degradation. This antioxidant property is crucial in its applications as a stabilizer in polymers and other materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didodecyl 3,3’-thiodipropionate: Another ester of 3,3’-thiobispropionic acid, but with dodecyl groups instead of isooctyl groups.
Diisooctyl 3,3’-dithiobispropionate: Similar structure but with two sulfur atoms instead of one.
Uniqueness: : Diisooctyl 3,3’-thiobispropionate is unique due to its specific combination of thermal stability, low volatility, and excellent solubility in organic solvents. These properties make it particularly suitable for use as a stabilizer in polymers and other industrial applications .
Eigenschaften
CAS-Nummer |
26655-40-3 |
|---|---|
Molekularformel |
C22H42O4S |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
6-methylheptyl 3-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C22H42O4S/c1-19(2)11-7-5-9-15-25-21(23)13-17-27-18-14-22(24)26-16-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |
InChI-Schlüssel |
VDZNRBPIVGKYDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)CCSCCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


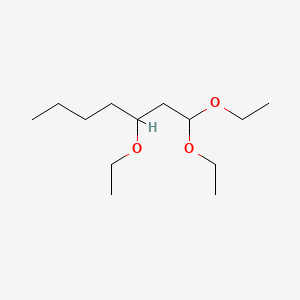
![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
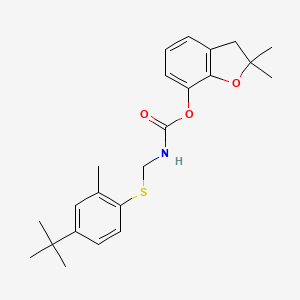

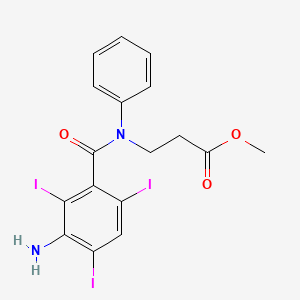
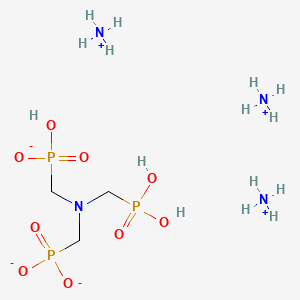
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
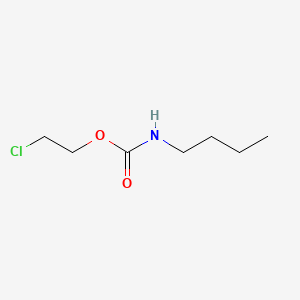
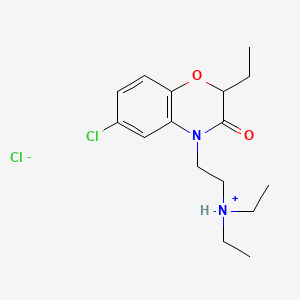
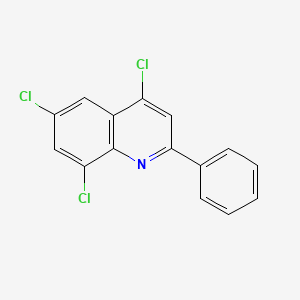
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
